7,9-dihydro-3H-purine-2,6,8-trione

Description

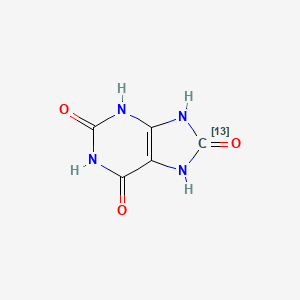

Structure

3D Structure

Properties

Molecular Formula |

C5H4N4O3 |

|---|---|

Molecular Weight |

169.10 g/mol |

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |

InChI Key |

LEHOTFFKMJEONL-AZXPZELESA-N |

Isomeric SMILES |

C12=C(NC(=O)NC1=O)N[13C](=O)N2 |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O |

Origin of Product |

United States |

Purine Metabolism: Pathways to 7,9 Dihydro 3h Purine 2,6,8 Trione Formation and Intermediates

De Novo Purine (B94841) Biosynthesis and its Intermediates

De novo purine biosynthesis is the process of synthesizing purine nucleotides from simple precursor molecules. microbenotes.comfiveable.me This energy-intensive pathway involves a series of ten enzymatic steps to construct the purine ring structure. numberanalytics.comnih.gov

Precursors and Early Steps (e.g., phosphoribosyl pyrophosphate (PRPP) formation)

The de novo pathway commences with the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor molecule. youtube.comnumberanalytics.com PRPP is formed from ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, in a reaction catalyzed by the enzyme PRPP synthetase. numberanalytics.comyoutube.com This reaction requires adenosine (B11128) triphosphate (ATP) as an energy source. youtube.com PRPP provides the ribose-phosphate backbone onto which the purine ring is assembled. numberanalytics.com Other essential precursors for the purine ring include amino acids such as glycine, glutamine, and aspartate, as well as carbon dioxide and one-carbon units supplied by tetrahydrofolate. wikipedia.org

The first committed step in de novo purine biosynthesis is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase. microbenotes.comnumberanalytics.com This step is a key regulatory point in the pathway. wikipedia.org

Enzymatic Cascade and Key Regulatory Points

Following the formation of 5-phosphoribosylamine, a cascade of nine further enzymatic reactions leads to the synthesis of the first purine nucleotide, inosine (B1671953) monophosphate (IMP). microbenotes.comnumberanalytics.com IMP serves as a crucial branch point, as it can be converted into either adenosine monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). nih.govyoutube.com

The de novo pathway is tightly regulated to ensure a balanced supply of purine nucleotides. Key regulatory enzymes include:

PRPP Synthetase: This enzyme is inhibited by high concentrations of phosphate and ADP, signaling low cellular energy levels. youtube.com

Glutamine PRPP Amidotransferase: This enzyme is subject to feedback inhibition by the end products of the pathway, AMP and GMP. wikipedia.orgyoutube.com While either AMP or GMP can partially inhibit the enzyme, both are required for complete inhibition. youtube.com

IMP Dehydrogenase: This enzyme, which catalyzes the first step in the conversion of IMP to GMP, is inhibited by GMP. youtube.com

Adenylosuccinate Synthetase: This enzyme, involved in the conversion of IMP to AMP, is inhibited by AMP. youtube.com

This intricate regulation ensures that the production of purine nucleotides is finely tuned to the cell's metabolic needs. nih.gov

Purinosome Formation and Regulation

In mammalian cells, the enzymes of the de novo purine biosynthesis pathway can assemble into a multi-enzyme complex known as the purinosome. nih.govwikipedia.org This complex is thought to enhance the efficiency of the pathway by channeling intermediates between enzymes, minimizing the diffusion of these molecules. nih.govwikipedia.org

Purinosome formation is a dynamic process, regulated by cellular conditions. psu.edu Under conditions of high purine demand or purine starvation, the enzymes colocalize to form these structures. psu.edu The assembly and disassembly of the purinosome are also linked to the cell cycle, with the highest formation observed during the G1 phase when the demand for purines is greatest. pnas.orgpnas.org The formation of purinosomes is considered a biomarker for increased metabolic flux through the de novo purine biosynthetic pathway. pnas.orgpnas.org

Purine Salvage Pathway

In addition to de novo synthesis, cells can also utilize the purine salvage pathway to recycle purine bases and nucleosides from the breakdown of nucleic acids or from dietary sources. wikipedia.orgwikipedia.org This pathway is significantly more energy-efficient than de novo synthesis. nih.gov

Recycling of Purine Bases and Nucleosides

The purine salvage pathway recovers purine bases (adenine, guanine (B1146940), and hypoxanthine) and nucleosides (adenosine, guanosine) that are formed during the degradation of DNA and RNA. fiveable.mewikipedia.org These salvaged molecules can then be converted back into their corresponding nucleotides. wikipedia.org This recycling process is crucial in certain tissues, such as the brain and bone marrow, which have limited capacity for de novo synthesis. microbenotes.com The salvage pathway plays a vital role in maintaining the balance of nucleotide pools within the central nervous system. physiology.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

A key enzyme in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.org HGPRT catalyzes the conversion of hypoxanthine (B114508) to IMP and guanine to GMP, using PRPP as the donor of the ribose-phosphate group. microbenotes.comwikipedia.org This enzyme plays a central role in the recycling of 6-oxopurines. nih.gov

Another important salvage enzyme is adenine (B156593) phosphoribosyltransferase (APRT), which converts adenine to AMP. wikipedia.orgwikipedia.org The activities of both HGPRT and APRT are essential for the efficient reutilization of purines, thus conserving the energy that would otherwise be expended in de novo synthesis. fiveable.menih.gov Deficiencies in HGPRT can lead to the overproduction and accumulation of uric acid, resulting in conditions like gout and Lesch-Nyhan syndrome. wikipedia.orgrcsb.org

Purine Catabolism Leading to 7,9-dihydro-3H-purine-2,6,8-trione

The catabolism of purines is a critical metabolic pathway that leads to the formation of uric acid. biochemden.comreactome.org This process involves the breakdown of purine nucleotides, nucleosides, and bases. fiveable.me In humans and other primates, uric acid is the terminal product of this pathway and is subsequently excreted. reactome.orgebi.ac.uk

Sequential Degradation of Nucleotides and Nucleosides

The initial steps in purine catabolism involve the breakdown of purine nucleotides (adenosine monophosphate - AMP, and guanosine monophosphate - GMP) into their respective nucleosides. This degradation occurs through a series of dephosphorylation and deamination reactions.

Initially, nucleotides are dephosphorylated to their corresponding nucleosides by the action of 5'-nucleotidases. fiveable.memdpi.com For example, AMP is converted to adenosine and GMP is converted to guanosine. biochemden.com

Subsequently, these nucleosides undergo further degradation. Adenosine is deaminated by adenosine deaminase to form inosine. biochemden.comyoutube.com Guanosine is acted upon by purine nucleoside phosphorylase (PNP) to yield guanine. mdpi.comwikipedia.org Similarly, inosine is converted to hypoxanthine by PNP. wikipedia.org

| Starting Nucleotide | Intermediate Nucleoside | Key Enzymes | Resulting Base |

| Adenosine Monophosphate (AMP) | Adenosine, Inosine | 5'-Nucleotidase, Adenosine Deaminase | Hypoxanthine |

| Guanosine Monophosphate (GMP) | Guanosine | 5'-Nucleotidase, Purine Nucleoside Phosphorylase | Guanine |

Formation of Hypoxanthine and Xanthine (B1682287) as Precursors

Hypoxanthine and xanthine are key intermediates in the pathway leading to uric acid. patsnap.comabcam.com Hypoxanthine is formed from the breakdown of AMP via inosine, while guanine is produced from the degradation of GMP. wikipedia.org

Guanine is then deaminated by the enzyme guanine deaminase to form xanthine. researchgate.netmdpi.com Hypoxanthine, on the other hand, is oxidized by the enzyme xanthine oxidase to produce xanthine. researchgate.netwikipedia.org Therefore, both purine breakdown pathways converge at the formation of xanthine. biochemden.com

Enzymatic Steps Catalyzing this compound Synthesis

The final steps in the synthesis of this compound (uric acid) are catalyzed by the enzyme xanthine oxidase. ebi.ac.ukwikipedia.org This enzyme is responsible for two successive oxidation reactions. fiveable.me

First, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine. patsnap.comwikipedia.org Subsequently, the same enzyme, xanthine oxidase, catalyzes the oxidation of xanthine to the final product, uric acid. patsnap.comwikipedia.orgrsc.org These reactions involve the introduction of oxygen atoms that originate from water molecules, not from diatomic oxygen. wikipedia.org The enzyme contains a molybdenum cofactor at its active site which is crucial for the catalytic activity. ebi.ac.ukrsc.org The reaction mechanism involves a nucleophilic attack on the substrate followed by a hydride transfer. acs.orgresearchgate.net

| Precursor | Enzyme | Product |

| Hypoxanthine | Xanthine Oxidase | Xanthine |

| Xanthine | Xanthine Oxidase | This compound (Uric Acid) |

Enzymology of 7,9 Dihydro 3h Purine 2,6,8 Trione Metabolism

Xanthine (B1682287) Oxidoreductase (XOR) System

Xanthine Oxidoreductase (XOR) is a complex metalloflavoprotein that plays a pivotal role in purine (B94841) catabolism, catalyzing the final two steps: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, the oxidation of xanthine to uric acid. nih.govnih.govpnas.org This enzyme is a homodimer with a substantial molecular weight of approximately 290 kDa. wikipedia.orgnih.gov Each subunit of the enzyme is a marvel of biological engineering, containing four distinct redox-active sites: a molybdenum cofactor (MoCo), two iron-sulfur clusters ([2Fe-2S]), and a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govpnas.orgnih.gov These sites are arranged in a near-linear fashion to facilitate the transfer of electrons during catalysis. nih.gov

XOR exists in two interconvertible forms: Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO). pnas.orgnih.gov Both forms originate from the same gene and share the same primary amino acid sequence but differ in their preferred electron acceptor. ebi.ac.uknih.gov

Structural and Mechanistic Aspects of Xanthine Oxidase (XO) Catalysis

The catalytic cycle of Xanthine Oxidase (XO) is a multi-step process involving the hydroxylation of the substrate at the molybdenum center, followed by the transfer of electrons to other redox centers within the enzyme. nih.gov The enzyme displays broad substrate specificity, being able to hydroxylate various purines, pterins, and aldehydes. pnas.orgwikipedia.org

The active site of XO is centered around a unique molybdenum cofactor (MoCo), which is the site of substrate hydroxylation. nih.govpnas.orgwikipedia.org The molybdenum atom is coordinated to a pyranopterin molecule, a terminal oxo group, a sulfur atom, and a hydroxyl group. wikipedia.orgnih.gov It is this molybdenum-bound hydroxyl group that is transferred to the substrate during the reaction, a fact that is now widely accepted. nih.govbenthamdirect.comresearchgate.net The reaction is initiated by a nucleophilic attack from an equatorial Mo-OH group on a carbon atom of the purine substrate. nih.gov This process is thought to be facilitated by a conserved glutamate (B1630785) residue (Glu1261 in the bovine enzyme) which acts as a base to deprotonate the hydroxyl group, thereby activating it for the attack. nih.govnih.govrsc.org

The oxidation of the substrate is a two-electron process. nih.gov Concurrently with the nucleophilic attack by the molybdenum-bound hydroxyl group, a hydride ion is transferred from the substrate's carbon atom to a Mo=S group on the cofactor. nih.govrsc.org This reduces the molybdenum center from Mo(VI) to Mo(IV). pnas.orgnih.gov The now-reduced molybdenum center holds the newly formed product. pnas.org

Xanthine Dehydrogenase (XDH) vs. Xanthine Oxidase (XO) Interconversion

Xanthine Oxidoreductase is unique in its ability to exist in two functional forms: Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO). researchgate.net In most organisms and under normal physiological conditions in mammals, the enzyme is present as XDH. pnas.orgnih.gov The XDH form preferentially uses NAD⁺ (nicotinamide adenine dinucleotide) as its electron acceptor, producing NADH. pnas.orgebi.ac.uk

The conversion from the dehydrogenase (XDH) to the oxidase (XO) form is a critical post-translational modification that occurs only in mammals. nih.govnih.govfrontiersin.org This conversion can be triggered by two primary mechanisms:

Reversible oxidation of sulfhydryl residues: The oxidation of specific cysteine residues on the enzyme can lead to the formation of disulfide bonds, which induces a conformational change that converts XDH to XO. pnas.orgnih.gov This process is reversible, as the disulfide bonds can be reduced to restore the XDH form. nih.gov

Irreversible proteolytic cleavage: Limited proteolysis of the enzyme can also cause an irreversible conversion to the XO form. pnas.orgfrontiersin.org

Once converted, the XO form can no longer effectively use NAD⁺ as an electron acceptor. pnas.orgnih.gov Instead, it exclusively utilizes molecular oxygen (O₂), leading to the production of reactive oxygen species. pnas.orgnih.gov

| Feature | Xanthine Dehydrogenase (XDH) | Xanthine Oxidase (XO) |

|---|---|---|

| Preferred Electron Acceptor | NAD⁺ | O₂ |

| Primary Product of Electron Acceptor Reduction | NADH | Superoxide (B77818) (O₂⁻) and Hydrogen Peroxide (H₂O₂) |

| Conversion | Can be converted to XO | Product of XDH conversion (reversible or irreversible) |

| Physiological State | Predominant form under normal conditions | Formed under specific conditions like ischemia or inflammation |

Role in Reactive Oxygen Species Generation

The conversion of XDH to XO shifts the enzyme's function from a dehydrogenase to a potent oxidase that generates reactive oxygen species (ROS). wikipedia.orgnih.gov When XO uses molecular oxygen as its electron acceptor, it reduces O₂ through one- and two-electron transfers. nih.gov

A one-electron reduction of O₂ produces the superoxide anion (O₂⁻). nih.govnih.gov

A two-electron reduction of O₂ produces hydrogen peroxide (H₂O₂). nih.govnih.gov

These ROS are highly reactive molecules that can participate in a variety of cellular processes. While they play a role in physiological signaling, their overproduction by XO is associated with oxidative stress, a condition implicated in various inflammatory disease processes. nih.govnih.govresearchgate.net The enzyme can also catalyze other reactions, such as the decomposition of S-nitrosothiols to produce nitric oxide (NO). wikipedia.org

Uricase (Urate Oxidase)

Uricase, also known as urate oxidase, is an enzyme that catalyzes the oxidation of uric acid to 5-hydroxyisourate (B1202459), which is then further processed to allantoin (B1664786). proteopedia.orgproteopedia.orgwikipedia.org Allantoin is a more soluble compound than uric acid and is more easily excreted by the kidneys. proteopedia.org

This enzyme is found in a wide range of organisms, including many mammals, bacteria, and fungi, where it plays a key role in the purine degradation pathway. proteopedia.orgproteopedia.org However, due to a frameshift mutation that occurred during primate evolution, humans and higher apes lack a functional uricase gene. nih.govproteopedia.orgwikipedia.org Consequently, uric acid is the final product of purine metabolism in humans. nih.govnih.gov

Uricase is typically a homotetrameric enzyme, with each of the four identical subunits containing an active site. proteopedia.orgwikipedia.org A unique feature of uricase is that its catalytic mechanism does not require a metal ion or an organic cofactor. proteopedia.orgebi.ac.uk The reaction involves the binding of uric acid to the active site, followed by its oxidation by molecular oxygen, which produces 5-hydroxyisourate and hydrogen peroxide. proteopedia.org The active site stabilizes the urate dianion through hydrogen bonds with key amino acid residues, such as arginine and glutamine, positioning it for the reaction with oxygen. proteopedia.orgebi.ac.uk

| Enzyme | Substrate(s) | Product(s) | Cofactors/Key Features | Presence in Humans |

|---|---|---|---|---|

| Xanthine Oxidoreductase (XOR) | Hypoxanthine, Xanthine | Xanthine, Uric Acid, ROS (as XO) | Molybdenum, Iron-Sulfur Clusters, FAD | Yes |

| Uricase (Urate Oxidase) | Uric Acid | 5-Hydroxyisourate, Hydrogen Peroxide | No metal ion or organic cofactor required | No (inactive gene) |

Biochemical Function: Conversion of 7,9-dihydro-3H-purine-2,6,8-trione to Allantoin

The enzymatic conversion of this compound to allantoin is a crucial step in purine catabolism for a vast array of organisms, excluding humans and some primates. wikipedia.orgpnas.orgnih.gov This biochemical transformation is catalyzed by the enzyme urate oxidase (also known as uricase). wikipedia.orgnih.gov

Urate oxidase facilitates the oxidation of uric acid in the presence of molecular oxygen and water. nih.govproteopedia.org This reaction yields hydrogen peroxide and an unstable intermediate, 5-hydroxyisourate. wikipedia.orgnih.gov Subsequently, 5-hydroxyisourate can undergo further enzymatic degradation to (S)-allantoin or spontaneously decompose into a racemic mixture of allantoin. wikipedia.orgnih.gov The enzymatic pathway ensures the production of the specific (S)-allantoin enantiomer. nih.gov

In organisms that possess a functional urate oxidase, this pathway is part of a three-enzyme cascade that efficiently converts uric acid into S-(+)-allantoin. wikipedia.org Following the initial action of urate oxidase, 5-hydroxyisourate is converted to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) by HIU hydrolase. wikipedia.org Finally, OHCU decarboxylase catalyzes the conversion of OHCU to S-(+)-allantoin and carbon dioxide. wikipedia.org The conversion to allantoin is significant because allantoin is much more water-soluble than uric acid, facilitating its excretion from the body. nih.govproteopedia.org

Structural Characteristics and Active Site

Urate oxidase is a homotetrameric enzyme, meaning it is composed of four identical subunits. wikipedia.org These subunits assemble into a barrel-shaped structure. proteopedia.org The active sites of the enzyme are located at the interfaces between these subunits. wikipedia.orgnih.gov Notably, urate oxidase is unique among many oxidases as it does not require a metal ion or an organic cofactor for its catalytic activity. wikipedia.orgproteopedia.org

X-ray crystallography studies have provided detailed insights into the active site of urate oxidase. The substrate, the conjugate base of uric acid, binds within the active site and is deprotonated to a dianion. wikipedia.org This dianion is stabilized through extensive hydrogen bonding with key amino acid residues, including Arginine 176 and Glutamine 228. wikipedia.orgproteopedia.org These residues are responsible for anchoring the purine ring of the substrate. ebi.ac.uk

Further analysis has identified a conserved catalytic triad (B1167595) of Threonine, Lysine (B10760008), and Histidine residues that, along with a network of water molecules, facilitates proton transfer during the reaction. nih.gov Specifically, residues such as Threonine 57 and Asparagine 254 are positioned to interact with molecular oxygen. proteopedia.org The active site effectively isolates the substrates in the optimal geometry for the reaction to proceed. ebi.ac.uk

Evolutionary Loss and Pseudogenization in Primates

The absence of urate oxidase activity in humans and other hominoids is the result of evolutionary events that led to the inactivation of the Uox gene. pnas.orgnih.govpnas.org This inactivation occurred through a series of mutations, rendering the gene non-functional, a state referred to as pseudogenization. pnas.orgnih.gov

Research has identified specific mutations responsible for this loss of function. In the lineage leading to humans and great apes, a nonsense mutation (CGA to TGA) in exon 2 of the Uox gene is a key inactivating event. nih.gov Interestingly, the inactivation in the gibbon lineage appears to be due to independent mutational events, including a different nonsense mutation or frameshift mutations. nih.govnih.gov

The evolutionary loss of urate oxidase has been a subject of considerable scientific inquiry. It has been proposed that this loss may have conferred some evolutionary advantages. nih.gov One prominent hypothesis suggests that the resulting higher levels of uric acid, a potent antioxidant, may have contributed to an increased lifespan and a decrease in cancer rates. oup.com Another theory links the loss of uricase function to changing climatic conditions and the metabolism of fructose (B13574), which may have helped ancestral primates store fat more efficiently during periods of food scarcity. pnas.org Studies of resurrected ancestral uricase proteins have revealed a gradual decrease in the enzyme's activity over millions of years of primate evolution, culminating in its complete loss in the ancestor of the great apes. pnas.orgpnas.org

Allantoin Catabolism in Uricase-Expressing Organisms

In organisms that express a functional uricase, allantoin is not the final excretory product. It is further catabolized through a series of enzymatic reactions known as the ureide pathway. wikipedia.orgnih.gov This pathway represents the later stages of purine degradation in most organisms. nih.gov

The breakdown of allantoin involves several additional enzymes. In some organisms, allantoin is converted to allantoic acid by the enzyme allantoinase. physiology.org Allantoic acid is then further hydrolyzed to urea (B33335) by allantoicase. physiology.org Finally, urease can break down urea into ammonia. physiology.org This complete degradation pathway allows for the efficient recycling of nitrogen from purine molecules. wikipedia.org In legumes, for instance, a form of uricase plays a vital role in nitrogen fixation within the root nodules, where fixed nitrogen is converted into metabolites for transport throughout the plant. wikipedia.org

It is important to note that even in humans, who lack uricase, small amounts of allantoin can be detected. mdpi.com This allantoin is formed through the non-enzymatic oxidation of uric acid by reactive oxygen species, and its levels can be a marker of oxidative stress. mdpi.commdpi.com

Other Enzymes in Purine Catabolism and their Contribution to this compound Precursors

The formation of this compound (uric acid) is the culmination of the purine catabolism pathway. Several key enzymes are involved in the breakdown of purine nucleotides to generate the precursors of uric acid, namely hypoxanthine and xanthine. researchgate.netebi.ac.uknih.gov

The degradation of purines begins with the dephosphorylation of purine mononucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) by nucleotidases. researchgate.netwikipedia.org The resulting nucleosides, adenosine and guanosine, are further processed. Adenosine is converted to inosine (B1671953) by adenosine deaminase, while guanosine is converted to guanine (B1146940) by purine nucleoside phosphorylase. researchgate.netwikipedia.org

The central enzyme in the final steps of this pathway is xanthine oxidase. nih.govnumberanalytics.com Xanthine oxidase is a rate-limiting enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then the subsequent oxidation of xanthine to uric acid. physiology.orgpatsnap.comnih.gov This enzyme is crucial in determining the rate of uric acid production. nih.gov Other enzymes such as guanine deaminase also play a role by converting guanine directly to xanthine. researchgate.net The coordinated action of these enzymes ensures the stepwise degradation of purines, leading to the formation of uric acid. proteopedia.orgnih.gov

Molecular and Cellular Actions of 7,9 Dihydro 3h Purine 2,6,8 Trione

Antioxidant Mechanisms of Extracellular 7,9-dihydro-3H-purine-2,6,8-trione

In the extracellular space, such as in human plasma, this compound is considered a major antioxidant, contributing significantly to the total antioxidant capacity. nih.govmdpi.com Its protective effects are primarily attributed to its ability to neutralize a variety of reactive oxygen and nitrogen species.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

This compound is an efficient scavenger of several damaging oxidants. It can directly interact with and neutralize reactive oxygen species (ROS) such as singlet oxygen and the hydroxyl radical. medchemexpress.com Furthermore, it is a potent scavenger of reactive nitrogen species (RNS), including peroxynitrite and nitric oxide. mdpi.commedchemexpress.comresearchgate.netnih.gov The reaction with peroxynitrite, a powerful oxidant, results in the formation of triuret. mdpi.com By scavenging these species, this compound helps to inhibit processes like lipid peroxidation, thereby protecting cellular components from oxidative damage. medchemexpress.com

Table 1: Reactive Species Scavenged by Extracellular this compound

| Reactive Species Category | Specific Species Scavenged |

| Reactive Oxygen Species (ROS) | Singlet Oxygen, Hydroxyl Radical |

| Reactive Nitrogen Species (RNS) | Peroxynitrite, Nitric Oxide |

Context-Dependent Antioxidant Properties

The antioxidant activity of this compound is highly dependent on the environment. Its function as a protective antioxidant is most prominent in a hydrophilic (water-loving) environment, such as the blood plasma. nih.govnih.gov In this context, it can account for up to 55% of the free radical scavenging capacity in the extracellular fluid. mdpi.com This antioxidant capability is believed to offer protection to cells of the cardiovascular system against extracellularly generated ROS. nih.gov However, this protective effect is diminished in a hydrophobic (water-fearing) environment, such as that found within lipid membranes. nih.gov

Pro-oxidant Activities of Intracellular this compound

In contrast to its extracellular antioxidant role, when this compound enters the cell, it can exhibit pro-oxidant properties, contributing to oxidative stress. frontiersin.orgnih.govnih.gov This intracellular activity is linked to the activation of specific enzyme systems and interactions with cellular lipids.

Activation of Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) Oxidases and Reactive Oxygen Species Production

A primary mechanism for the pro-oxidant effect of intracellular this compound is the activation of the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) enzyme complex. nih.govmdpi.comnih.gov This activation has been observed in various cell types, including adipocytes (fat cells), hepatocytes (liver cells), and vascular endothelial cells. nih.govnih.govspandidos-publications.com The entry of uric acid into these cells, often facilitated by urate transporters like URAT1, triggers the assembly and activation of NADPH oxidase. banrepcultural.org This enzyme then generates superoxide (B77818) radicals, a key ROS, which contributes to intracellular oxidative stress. nih.govyoutube.com Studies have shown that inhibiting NADPH oxidase can block the ROS production induced by uric acid. nih.govspandidos-publications.com

Interaction with Lipid Oxidation

Intracellular this compound can promote the oxidation of lipids, a process known as lipid peroxidation. nih.govmedchemexpress.com This effect is particularly pronounced within the hydrophobic environment of cellular membranes and low-density lipoproteins (LDL), where the compound's antioxidant capabilities are limited. nih.gov The reaction of this compound with peroxynitrite can produce an aminocarbonyl radical. nih.gov This radical species is believed to be a key player in amplifying peroxynitrite-mediated lipid oxidation. nih.gov Oxidized lipids can, in turn, convert this compound into an oxidant, creating a cycle that propagates oxidative damage. nih.gov

Signaling Pathways Modulated by this compound

The pro-oxidant and pro-inflammatory effects of intracellular this compound are mediated through the modulation of several key cellular signaling pathways. The ROS generated through NADPH oxidase activation acts as a signaling molecule, triggering downstream cascades.

Research has demonstrated that this compound can activate Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and Extracellular signal-Regulated Kinase (ERK1/2). nih.gov It also stimulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. spandidos-publications.comdovepress.com Furthermore, it is involved in the activation of the NLRP3 inflammasome, a protein complex that leads to the production of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). nih.govnih.govpolyu.edu.hk There is also evidence suggesting that the renin-angiotensin system (RAS), a key regulator of blood pressure, is involved in uric acid-induced ROS production in adipocytes. mdpi.comnih.gov

Table 2: Signaling Pathways Modulated by Intracellular this compound

| Signaling Pathway | Downstream Effect | Cell Types |

| NADPH Oxidase (NOX) | ROS Production | Adipocytes, Hepatocytes, Endothelial Cells |

| MAP Kinases (p38, ERK1/2) | Inflammation, Cell Proliferation | Adipocytes, Vascular Smooth Muscle Cells |

| Nuclear Factor-kappa B (NF-κB) | Pro-inflammatory Cytokine Production | Endothelial Cells, Hepatocytes |

| NLRP3 Inflammasome | IL-1β and IL-18 Production | Immune Cells, Hepatocytes |

| Renin-Angiotensin System (RAS) | Increased ROS Production | Adipocytes |

Inflammasome Activation (e.g., Nod-like Receptor Protein 3 (NLRP3))

The compound this compound, in its crystalline form as monosodium urate (MSU), is a potent activator of the Nod-like Receptor Protein 3 (NLRP3) inflammasome. nih.govnih.govfrontiersin.orgexlibrisgroup.com This activation is a critical step in the inflammatory response associated with conditions like gout. nih.govfrontiersin.orgnih.gov The process is initiated when immune cells, such as macrophages, phagocytose MSU crystals. nih.govfrontiersin.org

Following ingestion, these crystals can lead to lysosomal destabilization and rupture, releasing their contents into the cytoplasm. frontiersin.org This event, along with other signals like the production of reactive oxygen species (ROS) and potassium efflux, triggers the assembly of the NLRP3 inflammasome complex. nih.govfrontiersin.orgmdpi.com This complex consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1. nih.govresearchgate.net The assembly of the inflammasome leads to the auto-activation of caspase-1, which then cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms, IL-1β and IL-18. nih.govfrontiersin.orgexlibrisgroup.com The release of these active cytokines initiates and amplifies the inflammatory cascade. nih.govfrontiersin.org

Interestingly, some studies suggest that soluble uric acid, not just its crystalline form, can also induce NLRP3 inflammasome activation, particularly in intestinal and renal epithelial cells. nih.govmums.ac.ir This activation may be mediated through pathways involving Toll-like receptor 4 (TLR4) and mitochondrial dysfunction. nih.govmums.ac.ir However, other research indicates that MSU crystal-induced necrosis can occur independently of NLRP3 activity, suggesting the involvement of multiple cell death pathways. nih.gov

| Activating Factor | Key Cellular Events | Primary Outcome | Relevant Cell Types |

|---|---|---|---|

| Monosodium Urate (MSU) Crystals | Phagocytosis, lysosomal rupture, ROS production, potassium efflux | NLRP3 inflammasome assembly and activation, Caspase-1 activation, IL-1β and IL-18 secretion | Macrophages, Monocytes |

| Soluble Uric Acid | TLR4 activation, mitochondrial dysfunction, ROS production | NLRP3 inflammasome activation, IL-1β secretion | Intestinal epithelial cells, Renal proximal tubule epithelial cells |

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Activation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is another crucial target of this compound, playing a significant role in the inflammatory response. plos.orgbohrium.comresearchgate.netnih.gov Both soluble uric acid and MSU crystals can activate the NF-κB pathway. plos.orgresearchgate.net

In the context of soluble uric acid, activation of NF-κB has been observed in renal tubular epithelial cells. plos.orgbohrium.comresearchgate.netnih.govplos.org This activation leads to the increased expression of pro-inflammatory cytokines and chemokines, such as TNF-α, MCP-1, and RANTES. bohrium.comresearchgate.netplos.org Studies have shown that uric acid can induce the phosphorylation of p65 NF-κB and its inhibitor, IκB-α, leading to the translocation of p65 into the nucleus and subsequent gene transcription. plos.orgplos.org The inhibition of the NF-κB pathway has been demonstrated to block the uric acid-induced expression of these inflammatory mediators. plos.orgplos.org

MSU crystals also potently activate the NF-κB pathway, often as a "first signal" in inflammasome activation. mdpi.com This priming step, frequently initiated through Toll-like receptors (TLRs), leads to the NF-κB-dependent transcription of pro-IL-1β and NLRP3 itself. exlibrisgroup.comresearchgate.netmdpi.com The activation of NF-κB by MSU crystals can be synergistic with other inflammatory signals, such as IFN-gamma, leading to amplified production of inflammatory mediators like nitric oxide. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38, are also modulated by this compound. karger.comnih.gov

Studies have shown that high levels of uric acid can increase the phosphorylation of both ERK and p38 in cardiomyocytes, a process linked to oxidative stress. karger.com In vascular smooth muscle cells, uric acid has been found to elevate the expression of phosphorylated p38 MAPK while reducing the levels of phosphorylated p44/42 (ERK1/2). nih.gov Furthermore, in rat mesangial cells, uric acid was observed to increase ERK phosphorylation, but not p38 or JNK phosphorylation. researchgate.net

Monosodium urate crystals have also been shown to induce p38 phosphorylation in human vascular smooth muscle cells. mdpi.com The activation of the ERK1/2 pathway, in conjunction with NF-κB, has been implicated in the synergistic effect of MSU crystals and IFN-gamma on nitric oxide production in macrophages. nih.gov The p38 MAPK pathway, on the other hand, has been linked to the regulation of pro-IL-1β protein synthesis in response to MSU crystals. nih.gov

Toll-like Receptor (TLR) Interactions

Toll-like receptors (TLRs), key components of the innate immune system, are involved in recognizing both soluble uric acid and MSU crystals. researchgate.netspandidos-publications.comnih.govnih.gov TLR2 and TLR4, in particular, have been identified as important receptors in this process. researchgate.netnih.gov

Research indicates that MSU crystals can be recognized by TLR2 and TLR4 on macrophages, leading to the activation of downstream signaling pathways. researchgate.net The adaptor protein MyD88, which is downstream of most TLRs, is essential for the inflammatory response to MSU crystals. researchgate.netnih.gov Blockade of TLR4 has been shown to reduce NF-κB levels and IL-1β production in response to MSU crystals. spandidos-publications.com

Soluble uric acid has also been demonstrated to interact with TLR4, leading to the activation of the NF-κB pathway and subsequent production of pro-IL-1β. researchgate.netnih.govspandidos-publications.com This interaction can also initiate the formation of the NLRP3 inflammasome. researchgate.netnih.govspandidos-publications.com Studies in intestinal and renal epithelial cells have shown that soluble uric acid upregulates TLR4 expression, and silencing TLR4 can reduce the inflammatory response. nih.govmums.ac.ir

| Ligand | Interacting TLRs | Downstream Pathways | Cellular Outcome |

|---|---|---|---|

| Monosodium Urate (MSU) Crystals | TLR2, TLR4 | MyD88, NF-κB | Macrophage activation, Pro-inflammatory cytokine production |

| Soluble Uric Acid | TLR4 | MyD88, NF-κB, NLRP3 Inflammasome | Pro-inflammatory cytokine production, Inflammasome activation |

Cellular Responses to Modulated this compound Levels

Changes in the levels of this compound, both in its soluble and crystalline forms, elicit a range of cellular responses. High levels of soluble uric acid, a condition known as hyperuricemia, have been linked to various cellular dysfunctions. nih.govnih.govmedanta.orgarthritis.org

In human synoviocytes, exposure to MSU crystals leads to decreased cell viability and increased apoptosis. nih.govbmj.com This is accompanied by an increase in the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide (O₂⁻), indicating the induction of oxidative stress. nih.govbmj.com MSU crystals can be seen as invaginations within the cytoplasm of these cells, causing cellular stress. nih.govresearchgate.net

In macrophages, MSU crystals trigger a distinct inflammatory and metabolic program characterized by increased glycolysis and amino acid metabolism. biorxiv.orgescholarship.org This metabolic rewiring is regulated by the JNK signaling pathway. biorxiv.orgescholarship.org

Genetic Determinants of 7,9 Dihydro 3h Purine 2,6,8 Trione Metabolism

Genetic Polymorphisms in Purine (B94841) Metabolic Enzymes

Genetic polymorphisms in enzymes that are central to purine metabolism can significantly influence an individual's metabolic capacity. nih.gov Enzymes such as xanthine (B1682287) dehydrogenase (XDH), aldehyde oxidase 1 (AOX1), and molybdenum cofactor sulfurase (MOCOS) are involved in the metabolic pathways of purines. nih.gov Single nucleotide polymorphisms (SNPs) in the genes encoding these enzymes can lead to inter-individual variability in metabolic rates. nih.govnih.gov This variability can affect the breakdown of purines and the subsequent production of 7,9-dihydro-3H-purine-2,6,8-trione.

Impact on Enzyme Activity and Metabolic Flux

Studies have identified polymorphisms in genes like AOX1 and MOCOS that correlate with clinical parameters. For example, the AOX1 rs55754655 variant has been associated with the dosage requirements of azathioprine (B366305), a drug metabolized through the purine pathway. nih.gov Similarly, the MOCOS rs594445 polymorphism has been shown to influence azathioprine dosage, an effect independent of other genetic variations. nih.gov In contrast, no significant association has been observed between certain XDH SNPs and the clinical parameters of patients treated with azathioprine. nih.gov The cytochrome P450 (CYP) enzyme system, which is also subject to genetic polymorphisms, plays a role in the metabolism of numerous substances, and its variability is largely determined by genetic factors. nih.gov

Incorporation of Xanthine and Hypoxanthine (B114508) into Nucleic Acids

Defects in purine metabolism can lead to the accumulation of intermediates like hypoxanthine and xanthine. mit.edunih.govresearchgate.net These purine bases can be erroneously incorporated into DNA and RNA, a mechanism that contributes to the burden of nucleobase deamination. mit.edunih.govresearchgate.net Such incorporation is mutagenic and can interfere with critical cellular processes like RNA editing and function. mit.edunih.govresearchgate.net

Research using model organisms like Escherichia coli and Saccharomyces cerevisiae with specific mutations in purine metabolism genes has demonstrated substantial increases (up to 600-fold) in hypoxanthine levels in both DNA and RNA. mit.edunih.govresearchgate.net These mutations affected enzymes such as IMP dehydrogenase, adenylosuccinate synthetase, and dITP/XTP pyrophosphohydrolase. mit.edunih.govresearchgate.net This suggests that genetic polymorphisms disrupting these nodes in the purine metabolic network can increase the load of mutagenic deaminated nucleobases in DNA and interfere with gene expression. nih.gov The inhibition of xanthine oxidase has also been shown to augment the incorporation of hypoxanthine into nucleic acids. nih.gov

Inborn Errors of this compound Metabolism

Inborn errors of purine metabolism are a group of genetic disorders caused by deficiencies in specific enzymes of the purine metabolic pathway. nih.gov These defects can lead to a wide range of clinical manifestations, including neurological, immunological, and renal problems. nih.gov The accumulation of toxic intermediates or the depletion of essential nucleotides contributes to the pathogenesis of these disorders. nih.gov

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Deficiency

A significant inborn error of purine metabolism is the deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov This condition is associated with the overproduction of uric acid and a spectrum of neurological issues. nih.govnih.gov HGPRT is crucial for the purine salvage pathway, recycling purines from degraded nucleic acids. ufhealth.org A lack of this enzyme leads to the breakdown of these purines into uric acid. ufhealth.org

The deficiency is inherited as an X-linked recessive trait, primarily affecting males. nih.gov The severity of the clinical phenotype depends on the degree of enzymatic deficiency. nih.govnih.gov The most severe form is known as Lesch-Nyhan syndrome, characterized by severe dystonia, cognitive impairment, and self-injurious behavior. nih.gov Milder forms present with hyperuricemia leading to gout and kidney stones, with less severe or absent neurological symptoms. nih.govnih.gov

Table 1: Clinical Features of HGPRT Deficiency

| Feature | Description |

|---|---|

| Metabolic | Overproduction of uric acid (hyperuricemia and hyperuricosuria), leading to gout and kidney stones. nih.govufhealth.org |

| Neurological (Severe - Lesch-Nyhan) | Psychomotor delay evident within 3-6 months, hypotonia, athetoid movements, severe action dystonia, choreoathetosis, ballismus, cognitive and attention deficits. nih.gov |

| Behavioral (Severe - Lesch-Nyhan) | Compulsive self-injurious behavior, such as lip and finger biting. nih.govufhealth.org |

| Hematological | Megaloblastic anemia may be associated with the disease. nih.gov |

| Presentation | Often first noticed as orange crystals (uric acid) in diapers or urinary tract obstruction. nih.gov |

Glucose-6-Phosphatase (G6Pase) Deficiency

Glucose-6-phosphatase (G6Pase) deficiency, also known as glycogen (B147801) storage disease type I (GSDI), is an inherited metabolic disorder that affects glucose homeostasis. nih.gov While primarily a disorder of carbohydrate metabolism, it has significant secondary effects on purine metabolism. G6Pase is essential for converting glucose-6-phosphate (G6P) to glucose. nih.govyoutube.com Its deficiency leads to the accumulation of G6P.

The excess G6P is shunted into alternative metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway. This leads to an increased synthesis of phosphoribosyl pyrophosphate (PRPP), a key substrate for de novo purine synthesis. The accelerated purine synthesis results in the overproduction of uric acid, leading to hyperuricemia. nih.gov GSDI is characterized by fasting hypoglycemia, growth retardation, and hepatomegaly due to glycogen and fat accumulation in the liver. nih.gov

Table 2: Characteristics of Glucose-6-Phosphatase Deficiency (GSDI)

| Characteristic | Description |

|---|---|

| Primary Metabolic Defect | Deficiency in the glucose-6-phosphatase system, impairing the conversion of G6P to glucose. nih.gov |

| Key Clinical Manifestations | Hepatomegaly, fasting-induced hypoglycemia, hyperlactacidemia, and hyperlipidemia. nih.gov |

| Impact on Purine Metabolism | Increased G6P levels stimulate the pentose phosphate pathway, leading to enhanced de novo purine synthesis and subsequent overproduction of uric acid (hyperuricemia). |

| Types | GSDIa is the most common form (about 80% of cases), caused by mutations in the G6Pase-alpha catalytic subunit. GSDIb is caused by defects in the glucose-6-phosphate transporter (G6PT). nih.gov |

| Associated Complications | Neutropenia and recurrent infections are characteristic of GSDIb, linked to impaired neutrophil function. nih.gov |

Genetic Regulation of Urate Transporters

The concentration of this compound in the blood is tightly regulated by a complex system of transporters, primarily in the kidneys and intestines. mdpi.com Genetic variations in the genes encoding these transporters can significantly impact urate homeostasis, leading to either hyperuricemia or hypouricemia. mdpi.comnih.gov

Genome-wide association studies have identified several key loci that influence serum urate levels. nih.gov Among the most significant is the SLC2A9 gene, which encodes the GLUT9 transporter. nih.gov Other important transporters involved in urate handling include URAT1 (SLC22A12), ABCG2, and NPT1 (SLC17A1). nih.govnih.gov

Genetic polymorphisms in these transporter genes can alter their function, affecting the reabsorption and secretion of urate. For example, loss-of-function mutations in SLC22A12 (URAT1) and SLC2A9 (GLUT9) are known to cause renal hypouricemia, a condition characterized by increased excretion of uric acid in the urine. mdpi.com Conversely, common variants in SLC2A9 and ABCG2 are major contributors to hyperuricemia and gout in the general population. nih.gov For instance, the T allele for ABCG2 (rs2231142) and SLC17A1/NPT1 (rs1183201) were associated with increased clearance of oxypurinol (B62819) in a univariate analysis, though this was not significant in a multivariate model. nih.gov

Table 3: Key Urate Transporters and Their Genetic Regulation

| Transporter (Gene) | Location | Function | Impact of Genetic Variants |

|---|---|---|---|

| GLUT9 (SLC2A9) | Apical and basolateral membranes of renal proximal tubules | High-capacity urate transporter involved in reabsorption. nih.govmdpi.com | Variants are a major genetic risk factor for hyperuricemia and gout. Loss-of-function mutations cause renal hypouricemia type 2. nih.govmdpi.com |

| URAT1 (SLC22A12) | Apical membrane of renal proximal tubules | Major transporter responsible for urate reabsorption from glomerular filtrate. mdpi.comfrontiersin.org | Inactivating mutations cause renal hypouricemia type 1. Certain variants are associated with gout risk. mdpi.comfrontiersin.org |

| ABCG2 (ABCG2) | Apical membrane of kidney and intestine | Urate excretion into urine and feces. mdpi.comfrontiersin.org | Dysfunction-associated variants reduce urate excretion, leading to hyperuricemia and are a major cause of gout. frontiersin.org |

| NPT1 (SLC17A1) | Renal proximal tubules | Involved in urate transport. nih.govnih.gov | Variants have been associated with serum urate concentrations. nih.govnih.gov |

| OAT1/OAT3 (SLC22A6/SLC22A8) | Basolateral membrane of renal proximal tubules | Mediate transport of urate from blood into tubular cells for secretion. mdpi.com | Inhibited by certain drugs, which can lead to increased serum urate levels. frontiersin.org |

Molecular Characterization of Transporters (e.g., ATP Binding Cassette Subfamily G Member 2 (ABCG2), Organic Anion Transporter 1/3 (OAT1/3))

Multiple transporters play a crucial role in the disposition of uric acid. Among the most significant are the ATP Binding Cassette Subfamily G Member 2 (ABCG2) and the Organic Anion Transporters 1 and 3 (OAT1 and OAT3). nih.govresearchgate.net

ATP Binding Cassette Subfamily G Member 2 (ABCG2):

Also known as Breast Cancer Resistance Protein (BCRP), ABCG2 is a high-capacity urate exporter. researchgate.net Genome-wide association studies (GWAS) have robustly identified ABCG2 as a key transporter in uric acid homeostasis. nih.govdntb.gov.ua It is an ATP-dependent efflux transporter, meaning it actively pumps substrates out of cells. researchgate.netpnas.org

Functionally, ABCG2 is expressed in the apical membrane of the brush border of proximal tubule epithelial cells in the kidney and, importantly, at high levels in the intestine. nih.gov This dual location highlights its role in both renal and extra-renal (intestinal) excretion of uric acid. nih.govdntb.gov.ua In cases of impaired kidney function, the role of intestinal ABCG2 in uric acid excretion becomes increasingly important, a concept explained by the "Remote Sensing and Signaling Hypothesis". nih.govnih.gov This hypothesis suggests an inter-organ communication network where transporters in different tissues work together to maintain metabolite levels. nih.gov

A common single nucleotide polymorphism (SNP) in the ABCG2 gene, rs2231142, results in a glutamine to lysine (B10760008) amino acid change at position 141 (Q141K). pnas.org This variant has been shown to significantly reduce the rate of urate transport. pnas.org

Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3):

OAT1 (encoded by the SLC22A6 gene) and OAT3 (encoded by the SLC22A8 gene) are part of the Solute Carrier (SLC) family of transporters. nih.govnih.gov They are primarily located on the basolateral membrane of the proximal renal tubules. nih.gov These transporters are involved in the uptake of organic anions, including uric acid, from the blood into the tubular cells for subsequent secretion into the urine. researchgate.netnih.gov

While their primary role is in secretion, the exact direction of uric acid transport by OAT1 and OAT3 in all physiological contexts is still under investigation. researchgate.net Studies have shown that these transporters can mediate urate transport, and their dysfunction can contribute to hyperuricemia. researchgate.netnih.gov For instance, a rare non-synonymous variant in the SLC22A8 gene (p.R149C) has been found to abolish the urate transport activity of OAT3. nih.govmdpi.com

Table 1: Molecular Characterization of Key Uric Acid Transporters

| Transporter | Gene | Location | Function |

| ABCG2 | ABCG2 | Apical membrane of renal proximal tubules and intestine | ATP-dependent efflux of uric acid (secretion) |

| OAT1 | SLC22A6 | Basolateral membrane of renal proximal tubules | Uptake of uric acid from blood into tubular cells |

| OAT3 | SLC22A8 | Basolateral membrane of renal proximal tubules | Uptake of uric acid from blood into tubular cells |

Functional Impact on this compound Homeostasis

Genetic variations within these transporter genes have a significant functional impact on an individual's ability to maintain normal uric acid levels, predisposing some to hyperuricemia and gout. researchgate.netnih.gov

The dysfunctional variant Q141K in ABCG2 is a prime example. Functional assays have demonstrated that this mutation leads to a 53% reduction in urate transport rates compared to the wild-type protein. pnas.org This reduced efflux capacity, both in the kidney and the intestine, leads to an accumulation of uric acid in the blood. nih.govpnas.org It is estimated that this common variant is responsible for at least 10% of all gout cases in individuals of European ancestry. pnas.org The decreased function of ABCG2 is a major risk factor for hyperuricemia and the development of early-onset gout. nih.govdntb.gov.ua

In the context of chronic kidney disease (CKD), the role of ABCG2 becomes even more critical. As renal function declines, the body relies more heavily on extra-renal pathways, primarily intestinal excretion via ABCG2, to eliminate uric acid. nih.govnih.gov Therefore, individuals with both CKD and dysfunctional ABCG2 variants are at a particularly high risk of severe hyperuricemia. nih.gov

Table 2: Functional Impact of Genetic Variants on Uric Acid Homeostasis

| Transporter | Genetic Variant (SNP) | Functional Consequence | Impact on Uric Acid Homeostasis |

| ABCG2 | rs2231142 (Q141K) | 53% reduced urate transport rate pnas.org | Increased serum uric acid, major risk factor for hyperuricemia and gout pnas.org |

| OAT3 | p.R149C (rs45566039) | Abolished urate transport activity nih.govmdpi.com | Reduced renal excretion of uric acid, contributing to hyperuricemia nih.govmdpi.com |

| OAT1 | p.P104L, p.A190T | Not found to significantly reduce uric acid transport in vitro nih.gov | Less clear impact on overall homeostasis, but variants exist in hyperuricemic populations nih.gov |

Advanced Methodologies for 7,9 Dihydro 3h Purine 2,6,8 Trione Research

Spectrophotometric and Colorimetric Techniques

Spectrophotometric and colorimetric methods are foundational techniques for the quantification of 7,9-dihydro-3H-purine-2,6,8-trione. These methods are valued for their simplicity, cost-effectiveness, and suitability for high-throughput analysis. researchgate.net

One direct spectrophotometric approach measures the decrease in absorbance at 293 nm as uric acid is oxidized by the enzyme uricase. nih.govworthington-biochem.com This method is highly specific due to the characteristic absorbance of uric acid at this wavelength. nih.gov

More commonly, colorimetric assays are employed. These are often based on a coupled enzymatic reaction. raybiotech.comatlas-medical.com In a typical assay, uricase catalyzes the oxidation of uric acid to allantoin (B1664786), producing hydrogen peroxide (H₂O₂) as a byproduct. biolabo.frbiolabo.fratlas-medical.com The H₂O₂ then reacts with a chromogenic substrate in the presence of a peroxidase, such as horseradish peroxidase (HRP). raybiotech.com This reaction generates a colored product whose intensity, measured by a spectrophotometer at a specific wavelength (e.g., 520 nm), is directly proportional to the initial uric acid concentration. raybiotech.com Common chromogenic systems include 4-aminoantipyrine (B1666024) (4-AA) with dichlorophenol sulphonate (DCBS) or 3,3′,5,5′-tetramethylbenzidine (TMB). atlas-medical.comrsc.org

Recent advancements have utilized nanomaterials with peroxidase-like activity, such as the metal-organic framework MIL-53(Fe), to catalyze the colorimetric reaction, offering high sensitivity with detection limits as low as 1.3 µM. rsc.org

Table 1: Comparison of Common Colorimetric Methods for Uric Acid Detection

| Method Principle | Key Reagents | Detection Wavelength | Key Features |

| Uricase-Peroxidase Coupled Reaction | Uricase, Peroxidase, 4-AA, DCBS | 505 nm or 520 nm | Widely used in clinical chemistry, stable color development. biolabo.frbiolabo.fratlas-medical.com |

| Uricase-Peroxidase with TMB | Uricase, Peroxidase, TMB, H₂O₂ | Varies (e.g., 450 nm or 652 nm) | High sensitivity, often used in ELISA-based formats. |

| Phosphotungstic Acid Reduction | Phosphotungstic Acid | 690 nm | Forms a tungsten blue complex; a classic chemical method. elabscience.com |

| Peroxidase Mimetic Nanozyme | Uricase, MIL-53(Fe) Nanozyme, TMB | 652 nm | High sensitivity and a linear range of 4.5 to 60 μM. rsc.org |

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound from complex biological matrices like plasma and urine. It offers high specificity and the ability to simultaneously measure related purine (B94841) metabolites. chromatographyonline.com

Reverse-phase (RP) HPLC is the most common mode used for uric acid analysis. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) mixed with an organic modifier like acetonitrile (B52724) or methanol. sielc.com Isocratic or gradient elution can be employed to achieve optimal separation from other compounds.

Detection is most frequently accomplished using a UV detector, as uric acid has a strong absorbance maximum around 284-293 nm. nih.gov This method is robust and provides accurate quantification. For enhanced sensitivity and specificity, HPLC systems can be coupled with mass spectrometry (LC-MS), as discussed in section 6.4.

Enzymatic Assay Methods (Uricase-based)

Uricase-based enzymatic assays are the cornerstone of modern uric acid quantification due to their high specificity and sensitivity. atlas-medical.comabcam.com The enzyme uricase (urate oxidase, EC 1.7.3.3) specifically catalyzes the oxidation of this compound to 5-hydroxyisourate (B1202459), which is then non-enzymatically converted to allantoin, with the concomitant production of hydrogen peroxide and carbon dioxide. biolabo.frbiolabo.frabcam.com

The principle of these assays hinges on the measurement of either the consumption of a substrate or the generation of a product:

Uric Acid Consumption: As mentioned previously, the decrease in uric acid concentration can be monitored directly by measuring the reduction in UV absorbance at 293 nm. nih.gov

Oxygen Consumption: The reaction consumes oxygen, which can be measured with an oxygen-sensitive electrode.

Hydrogen Peroxide Production: This is the most common basis for uricase assays. The generated H₂O₂ is quantified via a secondary reaction, which can be colorimetric (as described in 6.1) or fluorometric. raybiotech.comabcam.com In fluorometric assays, a probe like OxiRed™ reacts with H₂O₂ in the presence of peroxidase to generate a highly fluorescent product (e.g., resorufin), which can be measured with high sensitivity (Ex/Em = 535/587 nm). abcam.com Uricase activity as low as 10 µU can be detected with such methods. abcam.com

These enzymatic methods form the basis of most commercial assay kits and automated clinical analyzers for uric acid determination in samples such as plasma, serum, and urine. raybiotech.comatlas-medical.com

Mass Spectrometry-based Approaches for Purine Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), has become an indispensable tool for the comprehensive analysis of purine metabolites, including this compound. chromatographyonline.commdpi.com This approach offers unparalleled sensitivity and specificity, allowing for the simultaneous quantification of multiple metabolites within the purine catabolism pathway, such as hypoxanthine (B114508), xanthine (B1682287), and allantoin, from a single sample. mdpi.comtandfonline.com

The methodology involves:

Sample Preparation: Minimal sample preparation, often a simple protein precipitation step for plasma or dilution for urine.

Chromatographic Separation: An LC system (often UHPLC for faster analysis) separates the metabolites based on their physicochemical properties. chromatographyonline.com

Ionization: The separated metabolites are ionized, typically using electrospray ionization (ESI).

Mass Analysis: A mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion (e.g., for uric acid) is selected, fragmented, and a specific product ion is monitored, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.

Recent studies have utilized LC-MS/MS to profile 17 different purine metabolites, revealing key associations between uric acid, xanthine, and hypoxanthine in metabolic disorders. chromatographyonline.com This powerful technique is essential for metabolomics research and for uncovering the complex dynamics of purine metabolism. chromatographyonline.commdpi.comnih.gov

Computational Approaches in Enzymology and Metabolism

Computational methods provide profound insights into the enzymatic reactions and molecular interactions central to the metabolism of this compound. These in silico approaches complement experimental data by providing an atomic-level understanding of biological processes.

Reaction Mechanism Elucidation (e.g., Allantoin Racemase)

In many organisms, the degradation of uric acid proceeds through allantoin. acs.org Since enzymes that further metabolize allantoin are stereospecific for the (S)-enantiomer, allantoin racemase is crucial for converting the (R)-enantiomer that forms spontaneously. acs.orgepfl.ch

Computational studies, particularly those using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in elucidating the reaction mechanism of allantoin racemase. acs.orgepfl.ch These investigations revealed a stepwise mechanism where a pair of cysteine residues in the enzyme's active site facilitates the stereoinversion at the C5 carbon of allantoin without the need for a cofactor. acs.orgepfl.ch The enzyme achieves this by stabilizing a planar, unprotonated reaction intermediate. acs.org These computational models help explain how the enzyme environment lowers the pKa of the substrate to enable catalysis and provide a detailed picture of the energy landscape of the reaction. acs.orgepfl.ch

Structural Modeling and Phylogenetic Analysis of Uricase

Uricase, the enzyme that degrades this compound, is absent in humans due to an evolutionary mutation. abcam.com Computational biology has been critical in studying this enzyme from various other sources. physchemres.org

Structural Modeling: Homology modeling is a key computational technique used to predict the three-dimensional structure of uricase from different species based on their amino acid sequence and a known experimental structure (e.g., the crystal structure of Arthrobacter globiformis uricase). nih.govrcsb.org These models are crucial for understanding structure-function relationships, identifying key active site residues (e.g., T70, F172, R189, Q238, N264), and guiding protein engineering efforts to create more stable or effective therapeutic uricases. nih.govnih.gov For example, models of fungal uricase reveal a characteristic "barrel-shaped" structure composed predominantly of alpha-helices and beta-sheets. physchemres.org

Phylogenetic Analysis: This involves comparing the amino acid or gene sequences of uricase from a wide range of organisms to reconstruct their evolutionary relationships. physchemres.orgnih.gov By creating phylogenetic trees, researchers can trace the evolutionary history of the enzyme, such as the loss of function in the primate lineage. oup.com Furthermore, by resurrecting and studying ancestral uricase sequences inferred from these trees, scientists can investigate how properties like catalytic efficiency and stability have changed over millions of years. oup.com

Table 2: Summary of Computational Approaches in Uric Acid Research

| Methodology | Application | Key Insights |

| QM/MM Calculations | Elucidating the reaction mechanism of allantoin racemase. acs.orgepfl.ch | Revealed a cofactor-independent, stepwise mechanism involving cysteine residues and a planar intermediate. acs.org |

| Homology Modeling | Predicting the 3D structure of uricase from various species. physchemres.orgnih.gov | Enables structure-function analysis, identification of active site residues, and rational protein design. nih.govnih.gov |

| Molecular Docking | Simulating the interaction between uric acid and the uricase active site. nih.gov | Predicts binding affinity and regio-specificity, aiding in the screening of potential therapeutic enzymes. nih.gov |

| Phylogenetic Analysis | Studying the evolutionary relationships of uricase enzymes. physchemres.orgoup.com | Traces the loss of uricase function in humans and helps identify ancestral enzymes with potentially useful properties. oup.com |

Interconnections of 7,9 Dihydro 3h Purine 2,6,8 Trione Metabolism with Broader Cellular Networks

Crosstalk with One-Carbon Metabolism

The synthesis of purines, the precursors to uric acid, is fundamentally dependent on the one-carbon metabolic pathway. nih.gov This pathway, primarily mediated by the B-vitamin folate, provides the single-carbon units necessary for building the purine (B94841) ring structure. nih.govyoutube.com Specifically, two steps in the de novo purine synthesis pathway require 10-formyltetrahydrofolate (10-formyl-THF), the most oxidized form of folate-bound carbon, to donate carbon atoms to the growing purine ring. youtube.comwikipedia.org

The de novo pathway begins with simple molecules and, through a series of ten enzymatic reactions, constructs the purine ring, ultimately forming inosine (B1671953) monophosphate (IMP). numberanalytics.com This process is a significant consumer of folate-derived one-carbon units, highlighting the direct link between one-carbon metabolism and the eventual production of uric acid. nih.gov Recent research indicates that a protein called YRDC can act as a novel regulator of one-carbon metabolism and, consequently, purine synthesis in certain cancer cells. uky.edu Depletion of YRDC has been shown to reduce the flow through one-carbon metabolism, thereby limiting the substrates available for de novo purine synthesis. uky.edu This illustrates a sophisticated level of crosstalk, where the regulation of a tRNA-modifying enzyme can influence the entire purine synthesis and degradation cascade.

Integration with Energy Homeostasis and Nucleotide Pools (e.g., Adenosine (B11128) Triphosphate (ATP), Guanosine (B1672433) Triphosphate (GTP))

The metabolism of 7,9-dihydro-3H-purine-2,6,8-trione is deeply integrated with the cell's energy status, reflected in the pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). nih.gov Purine nucleotides like ATP and GTP are not only the building blocks for DNA and RNA but are also the primary currency of cellular energy. nih.govnumberanalytics.com The pathways of purine metabolism—de novo synthesis, salvage, and catabolism—are in a constant state of dynamic balance to meet the cell's needs for these vital molecules. numberanalytics.comnih.gov

The de novo synthesis pathway is an energy-intensive process, consuming five molecules of ATP for every molecule of IMP produced. nih.gov This high energy cost means that the pathway's activity is closely tied to the cell's energy charge. High levels of ADP, indicating a low energy state, inhibit PRPP synthetase, an early enzyme in the pathway, to conserve energy. youtube.com Conversely, conditions of high energy demand and ATP consumption can accelerate the degradation of purine nucleotides, leading to increased uric acid formation. For example, fructose (B13574) infusion has been shown to acutely deplete hepatic ATP, which in turn increases the rate of uric acid production from the breakdown of pre-existing nucleotides. nih.gov

The purine salvage pathway offers an energy-conserving alternative to de novo synthesis. This pathway recycles purine bases, such as hypoxanthine (B114508) and guanine (B1146940), back into their respective nucleotides (IMP and GMP). numberanalytics.com The key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), utilizes phosphoribosyl pyrophosphate (PRPP) to salvage these bases, effectively reducing the need for energy-demanding de novo synthesis and decreasing the substrate available for conversion to uric acid. numberanalytics.comnumberanalytics.com Therefore, the activity of the salvage pathway directly impacts the cellular pools of ATP and GTP by recycling precursors, while simultaneously reducing the flux towards uric acid. nih.gov Studies have shown that after myocardial ischemia, the synthesis rates of ATP and GTP from hypoxanthine and inosine are significantly increased, demonstrating the importance of this salvage process in replenishing energy stores. nih.gov

Regulation of Metabolic Flux within Purine Pathways

The flow of metabolites through the purine pathways is tightly controlled at several key enzymatic steps to ensure that the production of nucleotides and the final product, uric acid, matches cellular requirements. This regulation occurs through feedback inhibition and substrate availability, directing the metabolic flux between synthesis, salvage, and catabolism. duke.edu

The first committed step of de novo purine synthesis, catalyzed by glutamine phosphoribosyl pyrophosphate (PRPP) amidotransferase, is a primary regulatory point. wikipedia.orgnumberanalytics.com This enzyme is subject to feedback inhibition by the end products of the pathway: AMP, GMP, and IMP. youtube.comyoutube.com When cellular levels of these purine nucleotides are high, they bind to the enzyme and inhibit its activity, thus downregulating the entire de novo pathway. youtube.com

Another critical regulatory node is the branch point at inosine monophosphate (IMP), which can be converted to either AMP or GMP. youtube.com The enzymes responsible for these conversions, adenylosuccinate synthetase (for AMP) and IMP dehydrogenase (for GMP), are also regulated by feedback inhibition. youtube.combiologyinsights.com AMP inhibits its own synthesis, and GMP inhibits its own synthesis. youtube.com Furthermore, the synthesis of AMP requires GTP, and the synthesis of GMP requires ATP, creating a cross-regulation that helps to balance the pools of adenine (B156593) and guanine nucleotides. youtube.com

Finally, the catabolic pathway itself is regulated. Xanthine (B1682287) oxidase, the enzyme that catalyzes the final two steps in uric acid formation (converting hypoxanthine to xanthine, and xanthine to uric acid), is a key control point. numberanalytics.comnih.gov The activity of this enzyme directly determines the rate of uric acid production from the available purine bases.

This intricate network of regulatory mechanisms ensures that the cell can efficiently manage its purine nucleotide pools, respond to changes in energy status, and control the metabolic flux that ultimately culminates in the synthesis of this compound.

Table of Key Regulatory Enzymes in Purine Metabolism

| Enzyme | Pathway | Regulatory Role | Activators | Inhibitors |

| PRPP Synthetase | De novo Synthesis | Catalyzes the formation of PRPP, a key precursor. wikipedia.org | Inorganic Phosphate (B84403) wikipedia.org | Purine Ribonucleotides, wikipedia.org ADP youtube.com |

| Glutamine PRPP Amidotransferase | De novo Synthesis | Catalyzes the first committed step of the pathway. wikipedia.orgnumberanalytics.com | PRPP wikipedia.org | AMP, GMP, IMP youtube.comwikipedia.org |

| IMP Dehydrogenase (IMPDH) | De novo Synthesis (GMP branch) | Commits IMP to the GMP synthesis pathway. youtube.combiologyinsights.com | GMP youtube.com | |

| Adenylosuccinate Synthetase | De novo Synthesis (AMP branch) | Commits IMP to the AMP synthesis pathway. youtube.combiologyinsights.com | AMP youtube.com | |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Salvage Pathway | Recycles hypoxanthine and guanine into nucleotides. numberanalytics.comnumberanalytics.com | ||

| Xanthine Oxidase | Catabolism | Catalyzes the final steps leading to uric acid. numberanalytics.comnih.gov | Allopurinol (drug) wikipedia.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7,9-dihydro-3H-purine-2,6,8-trione and its derivatives in laboratory settings?

- Answer: Synthesis often involves methylation or alkylation of uric acid precursors. For example, dimethyl derivatives (e.g., 1,3-dimethyl or 3,7-dimethyl) are synthesized by selective methylation using reagents like methyl iodide under controlled alkaline conditions . Trimethyl derivatives (e.g., 1,3,7-trimethyl) require stepwise protection-deprotection strategies to avoid over-alkylation . Purification typically employs recrystallization or column chromatography, with structural confirmation via NMR and mass spectrometry.

Q. How can researchers accurately characterize this compound using spectroscopic techniques?

- Answer: Key techniques include:

- NMR: H and C NMR identify methyl groups and tautomeric forms. For example, 3,7-dimethyl derivatives show distinct singlet peaks for N-methyl groups at δ 3.3–3.5 ppm .

- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for uric acid: m/z 169.036) and fragmentation patterns .

- IR spectroscopy: Carbonyl stretching vibrations (C=O) appear at 1650–1750 cm, with variations depending on hydration or methylation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported molecular weights or structural data for derivatives across studies?

- Answer: Discrepancies often arise from hydration states or tautomerism. For example:

- The hydrate form (CHNO·HO) has a molecular weight of 186.125 g/mol, while anhydrous uric acid is 168.112 g/mol .

- Tautomeric equilibria (e.g., lactam-lactim forms) can alter spectroscopic signatures. Computational modeling (DFT) and variable-temperature NMR help clarify these states .

Q. How can computational tools predict the reactivity of methylated derivatives in biological systems?

- Answer: Density Functional Theory (DFT) calculates electron distribution and reactive sites. For instance, methyl groups at N3 or N7 positions alter electron density on carbonyl groups, affecting hydrogen-bonding interactions with enzymes like xanthine oxidase . Molecular docking simulations further assess binding affinities to biological targets .

Q. What methodologies assess the toxicological impacts of derivatives when existing data is limited?

- Answer: In vitro assays (e.g., Ames test for mutagenicity) and quantitative structure-activity relationship (QSAR) models prioritize high-risk compounds. For example, 1,3,7-trimethyl derivatives show reduced solubility, potentially increasing bioaccumulation risks . Ecotoxicity can be evaluated using Daphnia magna or algal growth inhibition tests .

Methodological Notes

- Analytical Workflow: Combine HPLC (C18 columns, acidic mobile phases) with diode-array detection to separate and quantify derivatives .

- Safety Protocols: Use fume hoods and personal protective equipment (PPE) due to potential irritant properties of methylating agents .

- Data Validation: Cross-reference PubChem, ChemSpider, and NIST databases for structural and spectral consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.